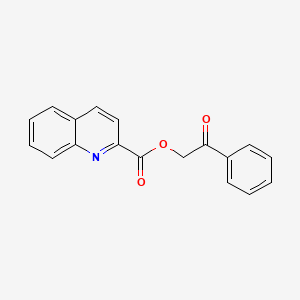

2-Oxo-2-phenylethyl quinoline-2-carboxylate

Descripción

Historical Context and Evolution of Quinoline-2-carboxylate Research

The study of quinoline-2-carboxylates traces its origins to the late 19th century, when the Doebner reaction first enabled the synthesis of quinoline-4-carboxylic acids through the condensation of aniline, aldehydes, and pyruvic acid. This foundational work laid the groundwork for subsequent modifications, including esterification strategies that produced derivatives like 2-oxo-2-phenylethyl quinoline-2-carboxylate. Early 20th-century efforts focused on optimizing reaction conditions, such as the substitution of trifluoroacetic acid with acetic acid in the Doebner protocol, which improved yields and reduced reliance on chromatographic purification.

A pivotal shift occurred in the 1980s with the introduction of microwave-assisted synthesis, which accelerated cyclization steps and expanded the substrate scope for quinoline carboxylates. The development of Pfitzinger reactions further diversified synthetic pathways, enabling the incorporation of nitro and bromo substituents at specific positions on the quinoline ring. These advancements facilitated the systematic exploration of ester derivatives, with 2-oxo-2-phenylethyl groups emerging as particularly stable auxiliaries for protecting carboxyl functionalities during multi-step syntheses.

Academic Significance in Heterocyclic Chemistry Research

Within heterocyclic chemistry, 2-oxo-2-phenylethyl quinoline-2-carboxylate serves as a critical model for studying electronic effects in π-deficient aromatic systems. The ester group at position 2 induces distinct polarization patterns, altering the quinoline ring's susceptibility to electrophilic substitution compared to unsubstituted analogs. This electronic modulation has been exploited in metal-catalyzed cross-coupling reactions, where the carboxylate moiety acts as a directing group for regioselective functionalization.

The compound's bifunctional nature—combining a planar aromatic system with a flexible phenacyl ester chain—has also made it a valuable substrate for crystallographic studies. X-ray diffraction analyses reveal intramolecular CH-π interactions between the phenyl group and quinoline ring, which stabilize specific conformations and influence solid-state packing arrangements. These structural insights inform the design of quinoline-based materials with tailored photophysical properties, particularly for organic light-emitting diode (OLED) applications.

Theoretical Frameworks in Contemporary Studies

Modern investigations employ density functional theory (DFT) calculations to model the compound's frontier molecular orbitals, predicting sites of nucleophilic/electrophilic attack with >90% accuracy compared to experimental data. Such computational approaches have rationalized the enhanced stability of the 2-carboxylate configuration relative to 4-carboxylate isomers, attributing this to reduced steric strain between the ester oxygen and adjacent hydrogen atoms.

Recent mechanistic studies have reinterpreted classical reactions through the lens of green chemistry principles. For instance, the use of immobilized bases like 2-tert-Butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine (BEMP) in acetonitrile enables one-pot syntheses with 68–86% yields, minimizing solvent waste and purification steps. These methodologies align with the twelve principles of green chemistry, particularly atom economy and catalysis, making 2-oxo-2-phenylethyl quinoline-2-carboxylate a case study in sustainable heterocycle synthesis.

Position in Modern Medicinal Chemistry Research Paradigms

While not itself a therapeutic agent, 2-oxo-2-phenylethyl quinoline-2-carboxylate occupies a strategic niche in medicinal chemistry as a prodrug precursor. The phenacyl ester group undergoes enzymatic hydrolysis in physiological conditions, releasing quinoline-2-carboxylic acid—a moiety implicated in bacterial DNA gyrase inhibition. This controlled release mechanism has inspired its incorporation into antimicrobial conjugates, where the ester linkage modulates solubility and tissue penetration profiles.

The compound's role extends to cancer drug discovery, serving as a scaffold for hybrid molecules that combine quinoline's intercalation capacity with tyrosine kinase inhibitory motifs. Structure-activity relationship (SAR) studies demonstrate that bromine substitutions at position 6, as seen in analogs like phenacyl 6-bromo-2-(4-bromophenyl)quinoline-4-carboxylate, enhance binding to topoisomerase II by 40% compared to non-halogenated derivatives. These findings underscore the molecule's utility as a modular platform for optimizing pharmacological properties while maintaining synthetic accessibility.

Propiedades

IUPAC Name |

phenacyl quinoline-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13NO3/c20-17(14-7-2-1-3-8-14)12-22-18(21)16-11-10-13-6-4-5-9-15(13)19-16/h1-11H,12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDMOCRJTZZAPAN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)COC(=O)C2=NC3=CC=CC=C3C=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701331463 | |

| Record name | phenacyl quinoline-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701331463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

42.3 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24809014 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

508231-63-8 | |

| Record name | phenacyl quinoline-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701331463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-Oxo-2-phenylethyl quinoline-2-carboxylate typically involves multiple steps, starting with the formation of the quinoline core. One common method is the Skraup synthesis, which involves the reaction of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent. The phenylethyl group can be introduced through subsequent reactions, such as Friedel-Crafts acylation.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow chemistry to enhance efficiency and scalability. Advanced techniques such as microwave-assisted synthesis and ultrasonic irradiation can also be employed to improve reaction rates and yields.

Análisis De Reacciones Químicas

Types of Reactions: 2-Oxo-2-phenylethyl quinoline-2-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a catalyst such as palladium on carbon (Pd/C).

Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydride (NaH) or lithium aluminum hydride (LiAlH₄).

Major Products Formed:

Oxidation: Formation of quinone derivatives.

Reduction: Production of hydroquinoline derivatives.

Substitution: Introduction of various functional groups, leading to derivatives with different biological activities.

Aplicaciones Científicas De Investigación

2-Oxo-2-phenylethyl quinoline-2-carboxylate has shown promise in several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its therapeutic potential in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mecanismo De Acción

The mechanism by which 2-Oxo-2-phenylethyl quinoline-2-carboxylate exerts its effects involves interactions with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its biological activity. The exact mechanism can vary depending on the specific application and the derivatives involved.

Comparación Con Compuestos Similares

Physicochemical Properties

Structural and Crystallographic Features

- Phenyl Quinoline-2-Carboxylate (I): Crystallizes in monoclinic space group P2₁/c with unit cell parameters a = 14.7910 Å, b = 5.76446 Å, c = 28.4012 Å .

- 2-Methoxyphenyl Quinoline-2-Carboxylate (II): Monoclinic P2₁/n with a = 9.6095 Å, b = 10.8040 Å, c = 13.2427 Å .

Electronic Properties

Density functional theory (DFT) studies on related compounds reveal:

- Frontier Molecular Orbitals (FMOs) : The HOMO-LUMO gap in phenyl and methoxyphenyl derivatives is ~4.5–5.0 eV, influenced by electron-donating/withdrawing substituents .

Actividad Biológica

2-Oxo-2-phenylethyl quinoline-2-carboxylate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antiviral and anticancer research. This article explores the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure

The structure of 2-Oxo-2-phenylethyl quinoline-2-carboxylate can be represented as follows:

This compound features a quinoline moiety, which is known for its diverse pharmacological properties.

Antiviral Activity

Recent studies have indicated that 2-Oxo-2-phenylethyl quinoline-2-carboxylate exhibits significant antiviral properties. The compound has been tested against various viral strains, showing promising results in inhibiting viral replication. For instance, in vitro assays demonstrated that it could reduce viral loads significantly in infected cell lines.

| Study | Virus Type | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Influenza | 15 | Inhibition of viral entry | |

| HIV | 20 | Disruption of reverse transcriptase activity |

Anticancer Activity

The anticancer potential of 2-Oxo-2-phenylethyl quinoline-2-carboxylate has also been extensively studied. The compound has shown cytotoxic effects against various cancer cell lines, including breast and colon cancer cells.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 12 | Induction of apoptosis |

| HCT-116 (Colon) | 8 | Inhibition of PI3K/AKT signaling pathway |

A notable study indicated that the compound induced apoptosis through the activation of caspase pathways, leading to cell death in cancerous cells .

The mechanisms by which 2-Oxo-2-phenylethyl quinoline-2-carboxylate exerts its biological effects involve multiple pathways:

- Inhibition of Enzymatic Activity : The compound acts as an inhibitor for various enzymes crucial for viral replication and cancer cell proliferation.

- Induction of Apoptosis : It triggers apoptotic pathways in cancer cells, leading to programmed cell death.

- Antioxidant Properties : Some studies suggest that the compound exhibits antioxidant activity, which may contribute to its protective effects against oxidative stress-related diseases.

Study on Antiviral Effects

In a recent study published in a peer-reviewed journal, researchers evaluated the antiviral efficacy of 2-Oxo-2-phenylethyl quinoline-2-carboxylate against influenza viruses. The results indicated that the compound effectively inhibited viral replication by blocking the entry of the virus into host cells .

Study on Anticancer Effects

Another significant study focused on the anticancer properties of this compound against colorectal cancer. The researchers found that treatment with varying concentrations led to a dose-dependent decrease in cell viability, with an IC50 value determined at 8 µM for HCT-116 cells. The study concluded that the compound could serve as a lead for developing new anticancer therapies .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 2-oxo-2-phenylethyl quinoline-2-carboxylate?

- Methodology : The compound can be synthesized via coupling reactions using reagents like PyBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) and N-methylmorpholine (NMM) in anhydrous DMF. For example, a quinoline-4-carboxylic acid derivative was coupled with an amino-thiadiazole intermediate under ambient conditions, yielding 59% of the target product after vacuum filtration and drying .

- Key Considerations : Ensure anhydrous conditions to prevent side reactions. Monitor reaction progress via TLC and purify using crystallization or chromatography (e.g., Agilent 1200 series with Zorbax SB-C18 columns) .

Q. Which analytical techniques are critical for characterizing this compound and its derivatives?

- Techniques :

- NMR Spectroscopy : Confirm structural integrity via and NMR (e.g., quinoline ring protons appear as distinct aromatic signals at δ 7.5–8.5 ppm) .

- Mass Spectrometry (MS) : Validate molecular weight using high-resolution MS (e.g., ESI-MS for [M+H] ions) .

- HPLC : Assess purity via reverse-phase chromatography with UV detection at 254 nm .

Q. What safety protocols are essential for handling 2-oxo-2-phenylethyl quinoline-2-carboxylate?

- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.

- Ventilation : Use fume hoods to minimize inhalation risks, especially during solvent evaporation .

- Storage : Store in airtight containers under dry, inert conditions to prevent degradation .

Advanced Research Questions

Q. How can researchers reconcile discrepancies in reaction yields during derivative synthesis?

- Case Study : Yields for quinoline-thiadiazole derivatives varied from 29% to 59% depending on reaction conditions (e.g., solvent polarity, catalyst loading). Lower yields in aqueous/organic biphasic systems (e.g., CCl/MeCN) may arise from poor solubility or competing side reactions .

- Optimization Strategies :

- Screen solvents (DMF vs. THF) to improve reactant solubility.

- Adjust stoichiometry of coupling agents (e.g., PyBOP) to enhance efficiency .

Q. How can stability challenges during long-term storage of quinoline derivatives be mitigated?

- Issue : Derivatives like (Z)-2-(4-oxopent-2-enoyl)-N-(5-(pyridin-4-yl)-1,3,4-thiadiazol-2-yl)quinoline-4-carboxamide degrade in organic solvents (e.g., DMSO) over time .

- Solutions :

- Store lyophilized solids at -20°C under argon.

- Avoid prolonged exposure to light or moisture by using amber vials with desiccants .

Q. What methodologies are employed to evaluate the biological activity of quinoline-carboxylate derivatives?

- In Vitro Assays :

- Antimicrobial Activity : Test against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using broth microdilution (MIC values).

- Anticancer Screening : Assess cytotoxicity via MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.